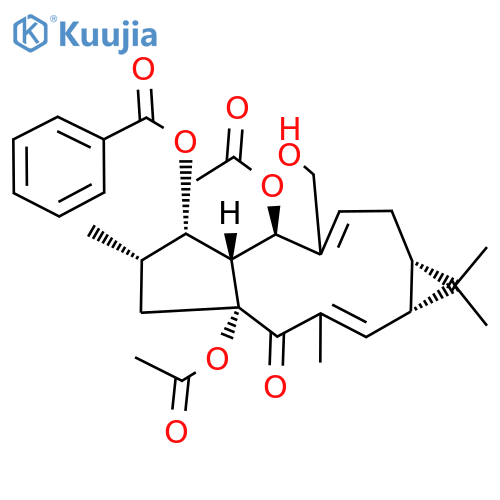Cas no 1613700-13-2 (Euphorbia factor L24)

Euphorbia factor L24 structure
商品名:Euphorbia factor L24
CAS番号:1613700-13-2
MF:C31H38O8
メガワット:538.6286
CID:5066048
Euphorbia factor L24 化学的及び物理的性質
名前と識別子
-
- Euphorbia factor L24
-
- インチ: 1S/C31H38O8/c1-17-14-24-23(30(24,5)6)13-12-22(16-32)27(37-19(3)33)25-26(38-29(36)21-10-8-7-9-11-21)18(2)15-31(25,28(17)35)39-20(4)34/h7-12,14,18,23-27,32H,13,15-16H2,1-6H3/b17-14-,22-12-/t18-,23-,24+,25+,26-,27-,31+/m0/s1
- InChIKey: YLLBXYRNXBAADG-OZHUUIDRSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)[C@@]12C(C(C([H])([H])[H])=C([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])=C(C([H])([H])O[H])[C@@]([H])([C@@]1([H])[C@]([H])([C@@]([H])(C([H])([H])[H])C2([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)C3(C([H])([H])[H])C([H])([H])[H])=O |t:13,24|
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 39
- 回転可能化学結合数: 8
- 複雑さ: 1060
- トポロジー分子極性表面積: 116
- 疎水性パラメータ計算基準値(XlogP): 4.1
Euphorbia factor L24 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95334-5mg |
Euphorbia factor L24 |
1613700-13-2 | > 95% | 5mg |
$318 | 2023-09-19 |
Euphorbia factor L24 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1613700-13-2 (Euphorbia factor L24) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量